Para-Substituted Aniline as a Privileged Starting Material for CDK9 Inhibitor Synthesis
The compound serves as the foundational building block (Compound I) for a series of imidazo[4,5-b]pyridine-based CDK9 inhibitors. When derivatized, the resulting compounds achieve CDK9 IC50 values in the range of 0.63–1.32 μM, comparable to or exceeding the reference inhibitor sorafenib (IC50 = 0.76 μM) [1]. The para-aminophenyl moiety provides the synthetic handle for diazotization, coupling, and cyclization chemistries that generate the active derivatives, a synthetic route explicitly documented to start from this compound [1][2]. The meta isomer (CAS 116489-65-7) has not been reported as a starting material in any comparable CDK9 inhibitor series based on available primary literature as of early 2026.
| Evidence Dimension | CDK9 inhibitory potency (IC50) of derivatives synthesized from this scaffold vs. reference inhibitor |
|---|---|
| Target Compound Data | Derivatives derived from 4-(1H-imidazo[4,5-b]pyridin-2-yl)aniline: CDK9 IC50 = 0.63–1.32 μM |
| Comparator Or Baseline | Sorafenib: CDK9 IC50 = 0.76 μM |
| Quantified Difference | Derivative series achieves IC50 values overlapping with and extending below sorafenib (min 0.63 μM vs. 0.76 μM); approximately 17% improvement at the lower bound. |
| Conditions | CDK9 enzyme inhibition assay; MCF-7 and HCT116 cell line antiproliferative assays; molecular docking against CDK9 active site [1]. |
Why This Matters
For medicinal chemistry teams procuring building blocks for kinase inhibitor programs, this compound offers a literature-validated entry point to a CDK9 inhibitor series with demonstrated potency comparable to sorafenib, reducing synthetic route risk.
- [1] Ghanem, N.M., Farouk, F., George, R.F., Abbas, S.E.S., El-Badry, O.M. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 2018, 80, 565–576. View Source
- [2] Ghanem, N.M. Design, Synthesis and Biological Evaluation of Novel Fused Imidazo[4,5-b]pyridine Derivatives as Anticancer Agents. M.Sc. Thesis, Cairo University, 2017. View Source
